molecular formula C13H10F3NO2S B1598159 Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 256353-38-5

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B1598159
CAS No.: 256353-38-5
M. Wt: 301.29 g/mol
InChI Key: FYUVISRLFPIWPP-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C13H10F3NO2S It is characterized by the presence of a thiophene ring substituted with amino, phenyl, and trifluoromethyl groups, along with a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and elemental sulfur.

    Introduction of Substituents: The phenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. The amino group can be introduced via nucleophilic substitution or reduction of a nitro precursor.

    Esterification: The carboxylate ester is formed through esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, substituted thiophenes, and carboxylic acids.

Scientific Research Applications

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-phenylthiophene-2-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Methyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate:

    Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate: Lacks the amino group, which may alter its biological activity and chemical reactivity.

Uniqueness

Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the amino group provides opportunities for hydrogen bonding and reactivity. The phenyl group contributes to its aromatic character and potential interactions with biological targets.

Properties

IUPAC Name

methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-19-12(18)10-9(17)8(7-5-3-2-4-6-7)11(20-10)13(14,15)16/h2-6H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUVISRLFPIWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379523
Record name Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256353-38-5
Record name Methyl 3-amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 256353-38-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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